Calcitroic acid Calcitroic acid Calcitroic acid , also known as calcitroate or 1a-hydroxycalcioate, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. Calcitroic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Calcitroic acid has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, calcitroic acid is primarily located in the cytoplasm, membrane (predicted from logP) and mitochondria.
Brand Name: Vulcanchem
CAS No.: 71204-89-2
VCID: VC21353264
InChI: InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18-,19-,20+,21+,23-/m1/s1
SMILES: CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Molecular Formula: C23H34O4
Molecular Weight: 374.5 g/mol

Calcitroic acid

CAS No.: 71204-89-2

Cat. No.: VC21353264

Molecular Formula: C23H34O4

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Calcitroic acid - 71204-89-2

CAS No. 71204-89-2
Molecular Formula C23H34O4
Molecular Weight 374.5 g/mol
IUPAC Name (3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid
Standard InChI InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18-,19-,20+,21+,23-/m1/s1
Standard InChI Key MBLYZRMZFUWLOZ-WLWRUGSRSA-N
Isomeric SMILES C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C
SMILES CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Canonical SMILES CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Biochemical Identity and Structure

Chemical Classification and Properties

Calcitroic acid is chemically defined as 1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D3, representing the major water-soluble metabolite produced during the deactivation of 1α,25-dihydroxyvitamin D3 (calcitriol) . This compound has a molecular weight of 374.5 g/mol and is classified as a hydroxycalciol derivative . Structurally, calcitroic acid is characterized as calcidiol in which the pro-S hydrogen is replaced by a hydroxy group, while the C-23/C-27 unit is replaced by a carboxyl group . It functions as a conjugate acid of calcitroate, with its water solubility differentiating it from its precursors in the vitamin D pathway.

Historical Context and Discovery

The scientific discovery of calcitroic acid dates back to approximately 1980, when researchers first reported isolating this compound from aqueous extracts of radioactively treated animals' livers and intestines . This breakthrough finding established calcitroic acid as an important terminal metabolite in vitamin D catabolism. Subsequent research confirmed its presence in enterohepatic circulation, validating its biological significance in mammalian systems . The identification of calcitroic acid represented a crucial advancement in understanding the complete metabolic pathway of vitamin D.

Metabolic Pathways and Formation

Biosynthetic Pathway

Calcitroic acid generation occurs through a complex series of metabolic transformations, beginning with vitamin D conversion into calcitriol, which serves as an intermediate in bone fortification through calcium regulation . The primary site of calcitroic acid synthesis is in the liver and kidneys, where specialized enzymatic processes facilitate its formation . The metabolic pathway involves multiple oxidative reactions targeting specific carbon positions within the calcitriol structure.

Enzymatic Regulation

The conversion process is primarily regulated by the enzyme CYP24A1, also known as calcitriol 24-hydroxylase, which facilitates the hydroxylation and subsequent inactivation of vitamin D metabolites . This enzymatic action represents the major route for vitamin D metabolite inactivation in the human body. The hydroxylation and oxidation reactions yield either calcitroic acid via the C24 oxidation pathway or 1,25(OH2)D3-26,23-lactone via the C23 lactone pathway . These differential pathways illustrate the sophisticated regulatory mechanisms controlling vitamin D metabolism.

Mechanism of Formation

The formation of calcitroic acid occurs through specific oxidative reactions of 1α,25-dihydroxy vitamin D3, with multiple oxidative reactions targeting positions C24 and C23 . This process results in the cleavage of both large and small side chains of 1α,25-dihydroxy vitamin D3, ultimately yielding calcitroic acid . The complete reaction sequence involves progressive oxidation steps that transform the parent compound into its water-soluble metabolite form.

Table 1: Key Metabolic Transformations in Calcitroic Acid Formation

Transformation StepEnzymatic CatalystCarbon Positions AffectedResult
Initial HydroxylationCYP24A1C2424-hydroxycalcitriol
Sequential OxidationsCYP24A1C24, C23Progressive side chain modification
Side Chain CleavageCYP24A1C23-C27Removal of carbons 24-27
CarboxylationCYP24A1C23Formation of terminal carboxyl group

Physiological Significance

Role in Vitamin D Deactivation

Calcitroic acid represents the terminal product in the deactivation pathway of calcitriol, serving as a critical regulatory mechanism for controlling vitamin D activity in the body . This deactivation process is essential for maintaining proper calcium homeostasis and preventing vitamin D toxicity. The conversion of active vitamin D metabolites to calcitroic acid effectively terminates their biological activity, illustrating the compound's importance in physiological regulation.

Excretion Pathway

Once formed, calcitroic acid, being water-soluble, is efficiently excreted into the bile through hepatic processing . This excretion pathway highlights the body's mechanism for eliminating inactive vitamin D metabolites. The enterohepatic circulation of calcitroic acid further suggests a complex regulatory system for vitamin D metabolism that extends beyond simple catabolism and elimination .

Receptor Interactions

Interestingly, research has demonstrated that at higher concentrations in vitro, calcitroic acid can bind to the vitamin D receptor (VDR) and induce gene transcription . X-ray co-crystal structure analysis has confirmed that calcitroic acid and the vitamin D receptor display agonistic confirmation properties . These findings suggest that calcitroic acid, despite being a deactivation product, may retain some biological activity at sufficient concentrations, presenting potential physiological implications that warrant further investigation.

Analytical Characterization

Structural Analysis

The structural characterization of calcitroic acid has been achieved through various analytical techniques, with X-ray crystallography providing critical insights into its molecular architecture and binding properties . The compound features two distinctive side chains, with the smaller side chain forming hydrogen bonds with specific amino acid residues in the vitamin D receptor . These structural details help explain the compound's interaction with biological receptors and its functional properties.

Detection and Quantification Methods

Research methodologies for calcitroic acid analysis typically involve reverse-phase HPLC techniques, which have proven effective in separating and identifying this metabolite from biological samples . In analytical studies, methylation of calcitroic acid has been employed to enhance detection capabilities, with the methylated derivatives being subsequently analyzed through both straight-phase and reverse-phase HPLC columns . Mass spectral analysis provides definitive confirmation of calcitroic acid identity in complex biological matrices .

Table 2: Analytical Methods for Calcitroic Acid Characterization

Analytical TechniqueApplicationAdvantagesReference
Reverse-phase HPLCSeparation and identificationEffective for water-soluble metabolites
Methylation + HPLCEnhanced detectionImproved chromatographic properties
Mass SpectrometryStructural confirmationDefinitive identification
X-ray CrystallographyReceptor binding analysisDetailed structural information

Synthetic Approaches

Historical Synthesis Methods

Several approaches to calcitroic acid synthesis have been documented in scientific literature. The first total synthesis was published by De Luca et al. in 1981, followed by alternative methods from Whalley et al. in 1985 and Caverley . These early synthetic approaches typically started from steroid derivatives, incorporating the 1α-hydroxy function through linear synthesis, performing C1-homologation of the side chain, and forming the calcitriol skeleton through photochemical ring opening .

Labeled Derivative Synthesis

Biological Relevance and Research Applications

Human Physiological Presence

Calcitroic acid has been definitively reported in human biological systems, confirming its relevance to human vitamin D metabolism . The compound's production by the enzyme 1,25-dihydroxyvitamin D3 24-hydroxylase (CYP24A1) in humans validates its significance in regulating vitamin D activity within the human body . This physiological presence underscores the compound's importance in normal human biochemistry.

Research Applications

Future Research Directions

Metabolic Intermediates

Current research continues to investigate the intermediates leading to calcitroic acid formation in the 1α,25-dihydroxyvitamin D2 metabolism pathway . These studies aim to elucidate the complete metabolic sequence and potentially identify novel intermediates with biological significance. Understanding these intermediate steps could reveal new regulatory mechanisms in vitamin D metabolism.

Analytical Method Development

Ongoing development of more sensitive and specific analytical methods for calcitroic acid detection in biological samples represents another important research direction. Such methods would enhance capabilities for monitoring vitamin D metabolism in various physiological and pathological conditions. Improved analytical techniques could facilitate more comprehensive metabolomic studies related to vitamin D pathways.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator